Cas no 2011710-69-1 (4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)

4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine structure
2011710-69-1 structure
Product name:4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine
CAS No:2011710-69-1
MF:C14H21NO
MW:219.322643995285
CID:5760211
PubChem ID:165864863

4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1076425
    • 2011710-69-1
    • 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
    • 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine
    • Inchi: 1S/C14H21NO/c1-14(11-5-3-2-4-6-11)12-8-10-16-13(12)7-9-15-14/h8,10-11,15H,2-7,9H2,1H3
    • InChI Key: WVIVTTZUIBVJIL-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1CCNC2(C)C1CCCCC1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 25.2Ų

4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076425-10.0g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1
10g
$3131.0 2023-05-26
Enamine
EN300-1076425-0.1g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
0.1g
$678.0 2023-10-28
Enamine
EN300-1076425-5.0g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1
5g
$2110.0 2023-05-26
Enamine
EN300-1076425-0.05g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
0.05g
$647.0 2023-10-28
Enamine
EN300-1076425-1g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
1g
$770.0 2023-10-28
Enamine
EN300-1076425-10g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
10g
$3315.0 2023-10-28
Enamine
EN300-1076425-1.0g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1
1g
$728.0 2023-05-26
Enamine
EN300-1076425-0.25g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
0.25g
$708.0 2023-10-28
Enamine
EN300-1076425-2.5g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
2.5g
$1509.0 2023-10-28
Enamine
EN300-1076425-0.5g
4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine
2011710-69-1 95%
0.5g
$739.0 2023-10-28

Additional information on 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine

Comprehensive Overview of 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS No. 2011710-69-1): Properties, Applications, and Research Insights

4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS No. 2011710-69-1) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a furopyridine core with cyclohexyl and methyl substituents, offering versatile reactivity and potential bioactivity. This compound exemplifies the growing demand for novel heterocycles in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic diseases, which are among the most searched topics in medicinal chemistry today.

The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for its ability to modulate enzyme inhibition and receptor binding. Researchers have highlighted its relevance in designing small-molecule therapeutics, especially for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. The incorporation of a cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in CNS drug development. Meanwhile, the methyl substituent fine-tunes steric and electronic properties, a strategy often discussed in QSAR (Quantitative Structure-Activity Relationship) studies.

Recent trends in AI-driven drug discovery have amplified interest in compounds like 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine. Machine learning models increasingly predict its utility as a scaffold for kinase inhibitors or GPCR modulators, aligning with industry focus on precision medicine. Searches for "heterocyclic compounds in cancer research" or "fused-ring systems for drug design" reflect this momentum. Notably, its CAS No. 2011710-69-1 is frequently queried in patent databases, underscoring commercial potential.

From a synthetic perspective, the compound's fused bicyclic system presents intriguing challenges for green chemistry enthusiasts. Optimizing its synthesis via catalytic methods or microwave-assisted reactions could reduce environmental impact—a priority for modern labs. Discussions on platforms like ResearchGate often highlight such sustainable synthetic routes, resonating with the broader push for eco-friendly pharmaceuticals.

Analytical characterization of CAS No. 2011710-69-1 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for verifying the compound's regioisomeric purity—a common concern given the complexity of furopyridine derivatives. The rise of automated structure elucidation tools has further streamlined this process, a topic gaining traction in analytical chemistry forums.

In material science, derivatives of 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine show promise as organic semiconductors or ligands for metal-organic frameworks (MOFs). Its electron-rich aromatic system could facilitate charge transport, while the cyclohexyl moiety may enhance solubility in polymer matrices. Such applications align with booming interest in flexible electronics and energy storage solutions—frequent search keywords in materials science.

Regulatory and safety profiles of this compound remain under active investigation. While not classified as hazardous, proper laboratory handling protocols should be followed, consistent with REACH and GLP (Good Laboratory Practice) standards. The scientific community's emphasis on compound biodegradability and toxicological screening makes this a relevant consideration for industrial applications.

Future research directions may explore 4-cyclohexyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine's role in photopharmacology—where light-responsive drug variants are engineered—or as a template for proteolysis-targeting chimeras (PROTACs). These cutting-edge areas dominate recent publications and conference proceedings, reflecting the compound's adaptability to emerging therapeutic paradigms.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD